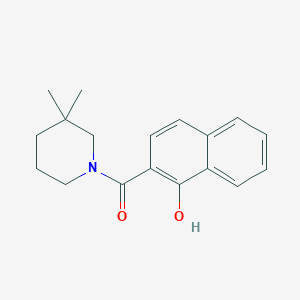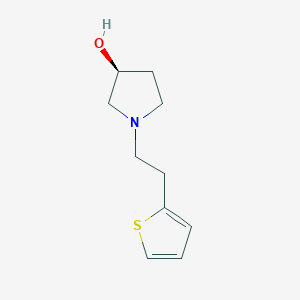![molecular formula C14H23N3O2 B7578047 4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one, also known as AEPC, is a chemical compound with potential applications in scientific research. It is a piperazinone derivative and has been synthesized using various methods. AEPC has been shown to have a mechanism of action that involves interactions with neurotransmitter receptors, leading to biochemical and physiological effects.
科学研究应用
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has been used in studies investigating the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and addiction. This compound has also been used in studies investigating the effects of drugs on neurotransmitter systems.
作用机制
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one's mechanism of action involves interactions with neurotransmitter receptors. It has been shown to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and a full agonist at alpha-2 adrenergic receptors. This compound's interactions with these receptors lead to changes in neurotransmitter release and receptor signaling, ultimately affecting biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to antidepressant and anxiolytic effects. This compound has also been shown to decrease norepinephrine levels, leading to sedative effects. Additionally, this compound has been shown to have antipsychotic effects, possibly through its interactions with dopamine receptors.
实验室实验的优点和局限性
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. This compound's interactions with neurotransmitter receptors make it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, this compound also has limitations. Its effects may vary depending on the animal model used, and its potential side effects and toxicity need to be carefully considered.
未来方向
There are several future directions for research on 4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one. One direction is to investigate its potential use in the treatment of various psychiatric and neurological disorders. Another direction is to investigate its interactions with other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential side effects. Overall, this compound has potential applications in scientific research, particularly in the field of neuroscience, and further research is needed to fully explore its potential.
合成方法
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-ethylpiperazine-2,6-dione with 1-(2-chloroethyl)azacycloheptan-2-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
4-(6-azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-11-12(18)16-7-8-17(11)13(19)10-9-14(10)3-5-15-6-4-14/h10-11,15H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVFGQOEDZYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)



![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)